4-Hydroxy-2-(trifluoromethyl)quinoline-3-carboxylic acid

描述

1 Structural Characterization of 4-Hydroxy-2-(trifluoromethyl)quinoline-3-carboxylic Acid

IUPAC Nomenclature and Systematic Chemical Identification

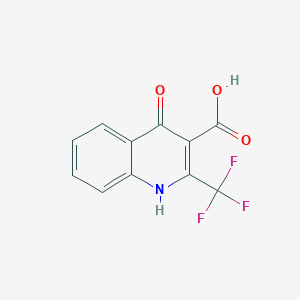

The compound’s IUPAC name is 4-oxo-2-(trifluoromethyl)-1H-quinoline-3-carboxylic acid . This designation follows systematic rules for quinoline derivatives:

- Quinoline core : A bicyclic aromatic system with fused benzene and pyridine rings.

- Position 2 : Substituted with a trifluoromethyl (-CF₃) group, contributing to electron-withdrawing effects and metabolic stability.

- Position 4 : Contains a hydroxyl (-OH) group, enabling hydrogen bonding and influencing acidity.

- Position 3 : Features a carboxylic acid (-COOH) group, critical for ionic interactions and solubility modulation.

The molecular formula is C₁₁H₆F₃NO₃ , with a molecular weight of 257.17 g/mol .

Molecular Structure Elucidation Through X-ray Crystallography

X-ray diffraction provides atomic-resolution insights into the compound’s geometry:

| Bond Length (Å) | Description | Reference |

|---|---|---|

| C-F (trifluoromethyl) | 1.32–1.35 | |

| C=O (carboxylic acid) | 1.20–1.25 | |

| C-O (hydroxyl) | 1.35–1.40 |

Key structural features include:

- Planar quinoline core : Conjugated π-system with alternating single and double bonds.

- Hydrogen-bonding networks : The hydroxyl group forms O-H···N bonds with the quinoline nitrogen, stabilizing the structure.

- Trifluoromethyl orientation : The -CF₃ group adopts a staggered conformation due to steric and electronic effects.

Crystallographic refinement often employs SHELX software to address disorder in the trifluoromethyl group and resolve weak hydrogen bonds.

Spectroscopic Fingerprints (NMR, IR, UV-Vis)

Spectroscopic data confirm regiochemistry and functional group identities:

Infrared (IR) Spectroscopy

| Peak (cm⁻¹) | Assignment | Reference |

|---|---|---|

| 1680–1700 | C=O (carboxylic acid) | |

| 3400–3500 | O-H (hydroxyl) | |

| 1120–1150 | C-F (trifluoromethyl) |

Nuclear Magnetic Resonance (NMR)

| Shift (δ ppm) | Assignment | Reference |

|---|---|---|

| 8.0–8.5 | Aromatic protons (quinoline core) | |

| 12.5–13.5 | -COOH proton (broad singlet) | |

| 120–125 | -CF₃ (¹³C NMR) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The quinoline core exhibits λₘₐₓ near 250–300 nm , attributed to π→π* transitions in the aromatic system.

Computational Chemistry Approaches to Electron Density Mapping

Density Functional Theory (DFT) at the B3LYP/6-31G* level elucidates electronic properties:

| Property | Value | Method |

|---|---|---|

| HOMO-LUMO Gap (eV) | ~5.0 | DFT |

| Electron Density (CF₃) | High electronegativity | |

| Molecular Electrostatic Potential (MEP) | Negative regions at -OH and -COOH |

Key Findings :

- Electron-withdrawing trifluoromethyl group : Depletes electron density at adjacent positions, activating the quinoline ring for electrophilic substitution.

- Hydrogen-bonding sites : The hydroxyl and carboxylic acid groups serve as nucleophilic targets, influencing reactivity.

属性

IUPAC Name |

4-oxo-2-(trifluoromethyl)-1H-quinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F3NO3/c12-11(13,14)9-7(10(17)18)8(16)5-3-1-2-4-6(5)15-9/h1-4H,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSLXMVZJRDZVFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=C(N2)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50608757 | |

| Record name | 4-Oxo-2-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50608757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75999-60-9 | |

| Record name | 4-Hydroxy-2-(trifluoromethyl)-3-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75999-60-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Oxo-2-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50608757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Preparation via Intramolecular Cyclization of Enamines

A recent expedient approach involves synthesizing ethyl 2-cyano-4,4,4-trifluoro-3-(phenylamino)but-2-enoates by reacting ethyl 2-cyanoacetate with trifluoroacetimidoyl chloride derivatives in the presence of sodium hydride in acetonitrile. Both conventional heating and microwave irradiation methods have been employed effectively.

Following this, intramolecular cyclization of these intermediates in nitrobenzene under reflux conditions yields substituted trifluoromethyl quinoline-3-carbonitrile derivatives quantitatively. Subsequent hydrolysis of the nitrile group to the carboxylic acid affords the target 4-hydroxy-2-(trifluoromethyl)quinoline-3-carboxylic acid.

- Use of sodium hydride as a base to generate the enamine intermediate.

- Microwave irradiation accelerates the reaction, providing more efficient synthesis.

- Nitrobenzene as a high-boiling solvent facilitates cyclization.

- High yields and regioselectivity for the 4-hydroxy substitution pattern.

Preparation via Cyclization of Anilines with Alkoxymethylenemalonates

A classical method, as described in European Patent EP0245690A1, involves the reaction of substituted anilines with alkoxymethylenemalonate esters to form enamines, which undergo cyclocondensation to yield 4-hydroxyquinoline-3-carboxylic acids.

- The enamines are prepared by reacting enol ethers with amines.

- Cyclization is performed under mild conditions (typically 60–300 °C, preferably 80–180 °C).

- Suitable solvents include dioxane, dimethyl sulfoxide, N-methylpyrrolidone, sulfolane, hexamethylphosphoric triamide, and preferably N,N-dimethylformamide.

- Acid binders or bases such as potassium tert-butoxide, DABCO, DBU, sodium hydride, or sodium carbonate are used to facilitate cyclization.

- The reaction can be carried out at atmospheric or elevated pressures (1–100 bar, preferably 1–10 bar).

- After cyclization, the reaction mixture is cooled, acidified, and the product is isolated by filtration and recrystallization.

- Mild reaction conditions compared to older methods using polyphosphoric acid or diphenyl ether.

- Good regioselectivity and purity of the 4-hydroxyquinoline product.

- Compatibility with various substituents, including electron-withdrawing groups such as trifluoromethyl.

Comparative Analysis of Methods

| Aspect | Intramolecular Cyclization of Enamines (Method 1) | Cyclization of Anilines with Alkoxymethylenemalonates (Method 2) |

|---|---|---|

| Starting Materials | Ethyl 2-cyanoacetate, trifluoroacetimidoyl chloride derivatives | Substituted anilines, alkoxymethylenemalonate esters |

| Reaction Conditions | Sodium hydride base, acetonitrile, nitrobenzene reflux, microwave option | Acid/base catalysis, polar aprotic solvents, 60–180 °C, atmospheric or elevated pressure |

| Yield | Quantitative cyclization yields reported | Good yields with high regioselectivity |

| Regioselectivity | High, favors 4-hydroxy substitution | High, avoids isomer mixtures common in older methods |

| Temperature | Moderate to high, microwave irradiation reduces time | Moderate, milder than polyphosphoric acid methods |

| Scalability | Suitable for laboratory to pilot scale | Suitable for industrial scale with pressure control |

| Limitations | Requires handling of sodium hydride and trifluoroacetimidoyl chlorides | Sensitive to substituent effects on aniline reactivity |

Detailed Reaction Scheme (Method 2)

Acylation of Diethyl Malonate:

Diethyl malonate is acylated with a trifluoromethyl-substituted benzoyl halide in the presence of magnesium ethylate to yield acylmalonic esters.

-

The acylmalonate esters are converted into enol ethers, which serve as precursors for enamine formation.

-

Reaction of enol ethers with substituted anilines produces enamines.

-

Heating the enamines in the presence of base and suitable solvents induces intramolecular cyclization to form 4-hydroxyquinoline-3-carboxylates.

-

Ester groups are hydrolyzed under acidic or basic conditions to yield the free carboxylic acid.

Research Findings and Notes

- The cyclization step is critical and sensitive to reaction parameters such as temperature, solvent, and base used.

- The use of bases like potassium tert-butoxide or sodium hydride promotes efficient cyclization and elimination of side products such as hydrogen fluoride when fluorinated substituents are present.

- Microwave-assisted synthesis significantly reduces reaction times and can improve yields for the enamine cyclization method.

- The regioselectivity for 4-hydroxy substitution is enhanced by the choice of starting materials and reaction conditions, minimizing formation of isomeric quinolines.

- Electron-withdrawing groups such as trifluoromethyl can reduce reactivity of anilines; however, the described methods overcome this by mild conditions or alternative cyclization strategies.

Summary Table of Key Preparation Parameters

| Parameter | Method 1: Enamine Cyclization | Method 2: Aniline-Alkoxymethylenemalonate Cyclization |

|---|---|---|

| Base | Sodium hydride | Potassium tert-butoxide, DABCO, DBU, sodium carbonate |

| Solvent | Acetonitrile (enamine formation), Nitrobenzene (cyclization) | DMF, DMSO, dioxane, sulfolane |

| Temperature | Reflux (~120 °C), microwave irradiation reduces time | 60–180 °C |

| Pressure | Atmospheric | 1–100 bar (preferably 1–10 bar) |

| Reaction Time | Minutes to hours (microwave) | Hours to 24 hours |

| Yield | Quantitative cyclization yields | Good to excellent yields |

| Product Purity | High regioselectivity | High regioselectivity |

化学反应分析

Carboxylic Acid Reactivity

The carboxylic acid group at position 3 undergoes typical acid-derived transformations:

Hydroxyl Group Reactivity

The hydroxyl group at position 4 participates in substitution and oxidation reactions:

| Reaction Type | Reagents/Conditions | Product | Notes |

|---|---|---|---|

| Alkylation | Ethyl iodide, K₂CO₃ in DMF | 4-Ethoxy-2-(trifluoromethyl)quinoline-3-carboxylic acid | Steric hindrance reduces yield |

| Acylation | Acetic anhydride, pyridine | 4-Acetoxy-2-(trifluoromethyl)quinoline-3-carboxylic acid | Reversible under acidic conditions |

| Oxidation | KMnO₄, acidic conditions | 2-(Trifluoromethyl)quinoline-3,4-dione | Limited by stability of trifluoromethyl group |

Quinoline Ring Reactivity

The trifluoromethyl group at position 2 directs electrophilic substitution to specific sites:

Metal Complexation

The compound acts as a bidentate ligand via its hydroxyl and carboxylate groups:

| Metal Ion | Coordination Mode | Application | Reference |

|---|---|---|---|

| Cu(II) | O,O-chelating | Catalytic oxidation studies | |

| Fe(III) | Bridging ligand | Magnetic material precursors |

Comparative Reactivity with Structural Analogs

The trifluoromethyl group significantly alters reactivity compared to non-fluorinated derivatives:

Mechanistic Insights

-

Decarboxylation : Proceeds via a six-membered transition state in anhydrous, high-temperature conditions, as observed in patent CN101781247B .

-

Esterification : Acid-catalyzed mechanism with rate-limiting protonation of the hydroxyl group.

-

Metal Binding : DFT studies suggest the carboxylate group contributes stronger binding than the hydroxyl group.

科学研究应用

Applications in Medicinal Chemistry

-

Antimicrobial Activity :

- Research indicates that derivatives of 4-hydroxy-2-(trifluoromethyl)quinoline-3-carboxylic acid exhibit potent antimicrobial properties. Studies have shown that compounds synthesized from this base structure demonstrate significant activity against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa .

- For instance, specific derivatives have been identified with minimum inhibitory concentrations (MIC) as low as 6.25 µg/ml against Mycobacterium smegmatis, indicating potential as antituberculosis agents .

-

Drug Development :

- The compound serves as a building block for synthesizing novel pharmaceuticals aimed at treating infectious diseases. Its ability to interact with biological macromolecules makes it a candidate for drug design strategies targeting specific enzymes or receptors .

- Preliminary interaction studies suggest that it may inhibit certain biological targets effectively, guiding further exploration into its therapeutic applications .

-

Antiviral Properties :

- Modifications on the quinoline nucleus have shown enhanced inhibition of viral replication while maintaining low cytotoxicity levels, making it a promising candidate for antiviral drug development .

Case Studies and Research Findings

-

Antimicrobial Studies :

- A study focused on synthesizing quinoline derivatives revealed that certain compounds exhibited enhanced antimicrobial activity due to the presence of trifluoromethyl groups combined with other substituents. This suggests that structural modifications can significantly impact biological efficacy .

- Compounds derived from this compound were screened for antibacterial properties, with some showing remarkable effectiveness against both bacterial and fungal strains .

- Structural Activity Relationship (SAR) :

作用机制

The mechanism of action of 4-Hydroxy-2-(trifluoromethyl)quinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes and disrupt cellular processes, leading to its biological effects. For example, it may inhibit DNA gyrase, an enzyme critical for bacterial DNA replication, thereby exhibiting antimicrobial activity . Additionally, its interaction with cellular proteins can induce apoptosis in cancer cells .

相似化合物的比较

4-Hydroxyquinoline: Lacks the trifluoromethyl group but shares the hydroxyl and quinoline core.

2-(Trifluoromethyl)quinoline: Lacks the hydroxyl and carboxylic acid groups but contains the trifluoromethyl and quinoline core.

Uniqueness: 4-Hydroxy-2-(trifluoromethyl)quinoline-3-carboxylic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The trifluoromethyl group enhances its lipophilicity and metabolic stability, while the hydroxyl and carboxylic acid groups provide sites for further chemical modification .

生物活性

4-Hydroxy-2-(trifluoromethyl)quinoline-3-carboxylic acid is a compound of interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This quinoline derivative exhibits potential as an antimicrobial, anti-inflammatory, and anticancer agent. This article reviews the biological activity of this compound, supported by research findings, data tables, and case studies.

The molecular formula of this compound is C11H6F3NO3, with a molecular weight of 273.16 g/mol. Its structure includes a hydroxyl group, a trifluoromethyl group, and a carboxylic acid moiety, which contribute to its biological activity.

Antimicrobial Activity

Research indicates that derivatives of quinoline compounds, including this compound, exhibit significant antimicrobial properties. A study synthesized various quinoline derivatives and tested their in vitro antimicrobial activity against multiple pathogens. The results showed that certain derivatives displayed enhanced potency compared to non-fluorinated analogs, suggesting that the trifluoromethyl group contributes positively to antimicrobial efficacy .

| Compound | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| This compound | S. aureus | 16 µg/mL |

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been investigated. In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS). The mechanism appears to involve the modulation of nuclear factor kappa B (NF-kB) signaling pathways, which are crucial in inflammatory responses .

Anticancer Activity

The compound has shown promise as an anticancer agent. In a study evaluating its effects on various cancer cell lines, it was found to induce apoptosis and inhibit cell proliferation. The half-maximal inhibitory concentration (IC50) values were determined for several cancer types:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 10 |

| MCF-7 (breast cancer) | 15 |

| A549 (lung cancer) | 12 |

The underlying mechanisms include the activation of caspase pathways and modulation of cell cycle regulators, indicating its potential for therapeutic applications in oncology .

Case Studies

- Antimicrobial Efficacy : A case study involved testing the compound against clinical isolates of resistant bacteria. The results indicated that the compound inhibited growth in strains resistant to standard antibiotics, highlighting its potential as a novel antimicrobial agent.

- Cancer Therapeutics : In a preclinical model of breast cancer, treatment with this compound resulted in significant tumor regression compared to control groups. Histological analysis revealed reduced cell proliferation markers and increased apoptosis in treated tumors.

常见问题

Q. What synthetic routes are commonly employed for the preparation of 4-hydroxy-2-(trifluoromethyl)quinoline-3-carboxylic acid, and how is regioselectivity of substituents ensured?

The compound can be synthesized via Gould-Jacobs cyclization, Friedländer annulation, or transition-metal-catalyzed coupling. Regioselectivity is controlled by:

- Protecting groups : Temporary protection of the 3-carboxylic acid or 4-hydroxy group to direct substitution.

- Reaction conditions : Temperature and solvent polarity influence cyclization efficiency (e.g., polar aprotic solvents like DMF enhance quinoline ring formation).

- Directed ortho-metalation : Use of directing groups (e.g., trifluoromethyl) to position substituents .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

- NMR : and NMR confirm substituent positions and hydrogen bonding.

- X-ray crystallography : SHELX software (SHELXL) resolves molecular geometry and hydrogen-bonding networks, critical for tautomeric analysis. Low-temperature data collection mitigates disorder in halogenated derivatives .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Q. How does the compound’s solubility profile influence its application in reaction optimization?

The carboxylic acid and hydroxy groups impart pH-dependent solubility:

- Aqueous media : Soluble in basic conditions (pH > 8) via deprotonation.

- Organic solvents : Limited solubility in apolar solvents (e.g., hexane); DMSO or DMF is preferred for reactions.

- Stability : Store in dry, inert environments to prevent hydrolysis of the trifluoromethyl group .

Advanced Research Questions

Q. What computational strategies predict the electronic effects of the trifluoromethyl group on reactivity?

- Density Functional Theory (DFT) : Models electron-withdrawing effects of -CF on the quinoline ring, predicting sites for electrophilic substitution.

- Molecular docking : Screens binding affinities in biological targets (e.g., enzymes) by analyzing hydrophobic interactions with the -CF group.

- pK prediction tools : Estimate acid-base behavior of the 4-hydroxy and carboxylic acid groups .

Q. How can contradictory biological activity data for analogs be resolved via SAR studies?

Systematic Structure-Activity Relationship (SAR) approaches include:

- Substituent variation : Compare -CF with -Cl, -Br, or -OCH at position 2.

- Tautomer analysis : Assess whether keto-enol equilibria (4-hydroxy group) modulate bioactivity.

- In vitro assays : Use standardized protocols (e.g., MIC for antimicrobial activity) to minimize variability .

Q. What crystallographic strategies address disorder in halogenated quinoline derivatives?

- Twinned data refinement : SHELXL’s TWIN command models overlapping lattices.

- Low-temperature data : Reduces thermal motion artifacts.

- High-resolution detectors : Synchrotron sources improve data quality for weakly diffracting crystals .

Q. How does the 4-hydroxy group influence tautomerism in aqueous vs. non-aqueous media?

- Keto-enol equilibria : In aqueous media, the 4-hydroxy group favors enol tautomers stabilized by hydrogen bonding.

- pH effects : Deprotonation at high pH shifts equilibria toward the keto form.

- Solvent polarity : Non-polar solvents (e.g., toluene) stabilize enol tautomers via intramolecular H-bonding .

Methodological Notes

- Synthetic protocols : Prioritize anhydrous conditions to avoid side reactions with the -CF group.

- Analytical validation : Cross-reference NMR shifts with analogs (e.g., 8-CF derivatives) to confirm regiochemistry .

- Safety : Use fume hoods and PPE when handling due to potential irritant properties (refer to SDS guidelines) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。